An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Fluoro-5-(naphthalen-2-yl)phenol
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Fluoro-5-(naphthalen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Fluoro-5-(naphthalen-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced in-silico prediction methodologies to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering a robust framework for the structural elucidation and characterization of this and similar compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel aromatic compounds.
Introduction
2-Fluoro-5-(naphthalen-2-yl)phenol is a biphenyl-type aromatic compound featuring a fluorinated phenol ring linked to a naphthalene moiety. The unique combination of these functional groups suggests potential applications in drug discovery, owing to the established roles of phenols and organofluorine compounds in modulating biological activity, as well as in materials science for the development of novel organic electronics.
Spectroscopic analysis is the cornerstone of modern chemical research, providing unambiguous structural confirmation and insights into the electronic and vibrational properties of molecules. This guide presents a detailed in-silico characterization of 2-Fluoro-5-(naphthalen-2-yl)phenol using predicted NMR, IR, and MS data. The predictions are grounded in established principles of spectroscopy and computational chemistry, offering a reliable blueprint for future experimental work.
Molecular Structure and Properties
The structural integrity of 2-Fluoro-5-(naphthalen-2-yl)phenol is the basis for understanding its spectroscopic behavior. The numbering convention used for the assignment of NMR signals is depicted in the diagram below.
Caption: Molecular structure of 2-Fluoro-5-(naphthalen-2-yl)phenol with atom numbering for NMR assignments.
Table 1: Molecular Properties of 2-Fluoro-5-(naphthalen-2-yl)phenol
| Property | Value |
| Molecular Formula | C₁₆H₁₁FO |
| Molecular Weight | 238.26 g/mol |
| Monoisotopic Mass | 238.0794 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Fluoro-5-(naphthalen-2-yl)phenol are discussed below. These predictions are based on computational models that analyze the local electronic environment of each nucleus. Such predictions are invaluable for assigning experimental spectra and verifying synthetic products. [1][2]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals distinct signals for the aromatic and hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the anisotropic effects of the aromatic rings.
Table 2: Predicted ¹H NMR Data for 2-Fluoro-5-(naphthalen-2-yl)phenol (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-O | ~5.5 - 6.5 | br s | - |
| H3 | ~7.05 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 |
| H4 | ~7.20 | t | J(H,H) ≈ 8.5 |
| H6 | ~7.40 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |
| H8' | ~7.50 | d | J(H,H) ≈ 8.0 |
| H9' | ~7.85 | s | - |
| H11' | ~7.55 | d | J(H,H) ≈ 8.0 |
| H13' | ~7.90 | d | J(H,H) ≈ 8.0 |
| H14' | ~7.95 | d | J(H,H) ≈ 8.0 |
| Naphthyl-H | ~7.50-8.00 | m | - |
Interpretation:
-
Hydroxyl Proton (H-O): The phenolic proton is expected to appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent.
-
Phenol Ring Protons (H3, H4, H6): These protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom at C2 will cause a through-bond coupling to H3 and H6.
-
Naphthalene Ring Protons: The protons on the naphthalene ring are expected in the downfield region typical for aromatic systems. The exact chemical shifts and multiplicities will depend on their position relative to the phenol substituent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 3: Predicted ¹³C NMR Data for 2-Fluoro-5-(naphthalen-2-yl)phenol (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~155 (d, J(C,F) ≈ 240 Hz) |
| C2 | ~115 (d, J(C,F) ≈ 20 Hz) |
| C3 | ~125 |
| C4 | ~120 |
| C5 | ~140 |
| C6 | ~118 |
| C7' | ~135 |
| C8' | ~128 |
| C9' | ~126 |
| C10' | ~133 |
| C11' | ~127 |
| C12' | ~130 |
| C13' | ~129 |
| C14' | ~128 |
Interpretation:
-
C1 and C2: The carbons directly attached to the electronegative oxygen and fluorine atoms (C1 and C2) are expected to show significant downfield shifts and large carbon-fluorine coupling constants.
-
Aromatic Carbons: The remaining aromatic carbons of both the phenol and naphthalene rings will resonate in the typical range of 110-140 ppm.
-
Quaternary Carbons: The quaternary carbons (C5, C7', C10', C12') are expected to have lower intensities compared to the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing characteristic signals for specific functional groups. The predicted IR spectrum of 2-Fluoro-5-(naphthalen-2-yl)phenol is expected to show absorptions corresponding to the O-H, C-H, C=C, C-O, and C-F bonds. [3][4] Table 4: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| ~1250 - 1200 | C-O stretch (phenol) | Strong |
| ~1200 - 1100 | C-F stretch | Strong |
Interpretation:
-
O-H Stretch: A prominent broad band in the region of 3550-3200 cm⁻¹ is the hallmark of a phenolic hydroxyl group involved in hydrogen bonding. [5]* Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.
-
Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
-
C-O Stretch: A strong absorption around 1250-1200 cm⁻¹ is expected for the C-O stretching of the phenol.
-
C-F Stretch: A strong and characteristic absorption in the 1200-1100 cm⁻¹ range is indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The predicted mass spectrum is based on the likely fragmentation pathways of the molecular ion. [6] Predicted Data:
-
Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 238, corresponding to the monoisotopic mass of the molecule.
-
Isotopic Pattern: An (M+1)⁺ peak with an intensity of approximately 17.5% relative to the M⁺ peak is expected due to the natural abundance of ¹³C.
Fragmentation Analysis:
The fragmentation of 2-Fluoro-5-(naphthalen-2-yl)phenol is expected to proceed through several key pathways, as illustrated below.
Caption: Predicted major fragmentation pathways for 2-Fluoro-5-(naphthalen-2-yl)phenol.
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Loss of CO (m/z 210): A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule.
-
Loss of Fluorine (m/z 219): The cleavage of the C-F bond can lead to the loss of a fluorine radical.
-
Naphthyl Cation (m/z 127): Cleavage of the bond connecting the two aromatic rings can generate the stable naphthyl cation.
Conclusion
This technical guide has presented a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-5-(naphthalen-2-yl)phenol. The in-silico analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and scientifically grounded framework for the structural characterization of this molecule. The interpretations of the predicted data highlight the key spectral features arising from its unique combination of a fluorinated phenol and a naphthalene moiety. While these predictions offer valuable insights, experimental verification remains the gold standard for structural elucidation. This guide serves as a foundational resource to aid researchers in the synthesis, identification, and further investigation of this promising compound and its derivatives.
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- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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